molecular formula C6H9NO B8048640 3-Azabicyclo[3.2.0]heptan-6-one

3-Azabicyclo[3.2.0]heptan-6-one

Cat. No.: B8048640
M. Wt: 111.14 g/mol
InChI Key: RDVWSCONUGQTLH-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.0]heptan-6-one is a fused bicyclic scaffold of significant interest in organic and medicinal chemistry, serving as a key synthetic intermediate for the construction of complex, biologically active molecules . Its structure, incorporating a strained bicyclic framework, makes it a valuable precursor for the diastereoselective synthesis of chiral heterocycles, such as 2,3,4-trisubstituted pyrrolidines, which are found in natural products and compounds with neuroexcitatory effects . Research indicates that derivatives of the 3-azabicyclo[3.2.0]heptane skeleton have been explored for their affinity for central nervous system receptors, showing potential as neuroleptic agents, antidepressants, and sedatives . Furthermore, closely related 5-aryl-3-azabicyclo[3.2.0]heptan-6-one ketals have been reported to exhibit potent morphine-like analgesic activity, with their mechanism of action involving binding to opiate receptors . The scaffold is typically synthesized via intramolecular [2+2]-cycloaddition strategies, which allow for high facial diastereoselectivity . As a building block, it provides a rigid, conformationally restricted core that can be selectively functionalized, offering researchers a versatile tool for drug discovery and the development of new pharmacologically relevant compounds . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-azabicyclo[3.2.0]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-1-4-2-7-3-5(4)6/h4-5,7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVWSCONUGQTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.2.0]heptan-6-one typically involves the cyclization of suitable precursors. One common method is the reduction of spirocyclic oxetanyl nitriles, which can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize yield and purity. The compound can be produced in large quantities by scaling up the laboratory synthesis methods, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol; LiAlH4 in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmacological Potential

The structural characteristics of 3-Azabicyclo[3.2.0]heptan-6-one make it a valuable scaffold in drug discovery. Notable applications include:

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands : Research has demonstrated that derivatives of this compound can act as potent ligands for neuronal nAChRs, particularly the alpha4beta2 subtype, which is implicated in neurological disorders . Structure-activity relationship (SAR) studies indicate that specific substitutions can enhance binding affinity and functional activity .
  • Analgesic Activity : Compounds derived from this bicyclic framework have shown morphine-like analgesic properties, suggesting potential applications in pain management .
  • Antibacterial and Antifungal Properties : The compound has exhibited significant biological activities against various pathogens by inhibiting key enzymes involved in cellular processes . For example, derivatives have been studied as potential inhibitors of DNA gyrase, crucial for bacterial DNA replication.

Table 1: Summary of Key Research Findings on this compound Derivatives

StudyFocusKey Findings
Synthesis and ReactivityDeveloped synthetic routes leading to enhanced reactivity due to the tosyl group; explored nucleophilic substitution reactions.
nAChR LigandsIdentified novel ligands with high binding affinity for alpha4beta2 nAChR; SAR studies revealed effective substitutions for improved activity.
Analgesic ActivitySynthesized 5-aryl derivatives exhibiting morphine-like effects; indicated potential for pain relief applications.

Experimental Procedures

The methodologies employed in synthesizing and evaluating these compounds typically involve:

  • Synthesis : Utilizing established organic synthesis techniques to create derivatives.
  • Biological Testing : Conducting pharmacological assays to evaluate binding affinities and biological activities against target receptors or pathogens.
  • SAR Analysis : Systematically modifying the compound's structure to assess the impact on biological activity.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

  • Structure : Features a bicyclo[3.1.1] framework with a benzyl group at position 3.
  • Synthesis : Prepared via a two-step multigram synthesis involving Curtius rearrangement and stereoselective bromination [3][3].
  • Applications : Used as a building block for conformationally restricted piperidine derivatives in medicinal chemistry [3].
  • Key Differences : The [3.1.1] bridge introduces greater ring strain compared to [3.2.0], altering reactivity and derivatization pathways [1].

5-Aryl-3-azabicyclo[3.2.0]heptan-6-one Ketals

  • Structure : Retains the bicyclo[3.2.0] core but includes aryl substituents at position 5 and ketal groups at position 6.
  • Synthesis : Derived via hydride reduction of cyclobutanedicarboximides followed by photocycloaddition [9].
  • Applications : Exhibits morphine-like analgesic activity, with the m-methoxyphenyl-N-methyl analogue showing significant potency [9].
  • Key Differences : The ketal moiety enhances metabolic stability, while aryl groups modulate receptor binding [9].

3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one

  • Structure : Tosyl (p-toluenesulfonyl) group at position 3.
  • Synthesis : Functionalized via tosylation of the parent compound under reflux conditions [26][26].
  • Key Differences : The electron-withdrawing tosyl group enhances electrophilicity, facilitating nucleophilic substitutions [17].

7-Substituted-2-Oxa-7-azabicyclo[3.2.0]heptan-6-one

  • Structure : Oxygen atom replaces a carbon in the bridge (2-oxa), with substituents at position 7.
  • Synthesis : Prepared via [2+2] photocycloaddition of 2-arylmaleimides with dimethoxyethylene [23].
  • Key Differences : The oxygen atom introduces polarity, altering solubility and hydrogen-bonding capacity [23].

2-Azabicyclo[3.2.0]heptanes

  • Structure : Nitrogen atom at position 2 instead of 3.
  • Synthesis: Synthesized via intramolecular photochemical [2+2] cyclization of acetophenone enamides [21].
  • Applications: Advanced building blocks for proline analogs (e.g., 2,3-ethanoproline) in peptide mimetics [21].
  • Key Differences : Nitrogen repositioning changes hydrogen-bonding patterns and conformational flexibility [21].

Data Table: Comparative Analysis of Key Compounds

Compound Name Bicyclo Framework Key Substituents Synthesis Method Applications Reference IDs
3-Azabicyclo[3.2.0]heptan-6-one [3.2.0] None Photochemical [2+2] cycloaddition Cysteine protease inhibitors [19][16][19]
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one [3.1.1] Benzyl at position 3 Curtius rearrangement Piperidine derivatives [3][3]
5-Aryl-3-azabicyclo[3.2.0]heptan-6-one ketals [3.2.0] Aryl at position 5, ketal Hydride reduction + photocycloaddition Analgesics (morphine-like activity) [9]
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one [3.2.0] Tosyl at position 3 Tosylation of parent compound DNA gyrase inhibitors [26][26]
2-Oxa-7-azabicyclo[3.2.0]heptan-6-one [3.2.0] Oxygen bridge at position 2 [2+2] photocycloaddition β-lactam antibiotics [23]

Research Findings and Trends

  • Synthetic Advancements : Recent methods (e.g., in situ protonation) address historical challenges in synthesizing unsubstituted bicyclo[3.2.0] scaffolds [16].
  • Biological Relevance : Derivatives with aryl or ketal groups exhibit enhanced pharmacological profiles, particularly in analgesia and enzyme inhibition [19][19].
  • Structural Insights : Bridge size ([3.2.0] vs. [3.1.1]) and heteroatom placement (N vs. O) critically influence reactivity and bioactivity [23][23].

Biological Activity

3-Azabicyclo[3.2.0]heptan-6-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a nitrogen atom, which contributes to its unique reactivity and biological properties. The presence of the nitrogen atom allows for hydrogen bonding and interactions with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Nicotinic Acetylcholine Receptors (nAChRs) :
    • Research indicates that derivatives of this compound exhibit significant binding affinity and agonistic activity at the alpha4beta2 nAChR subtype, which is crucial for neurotransmission in the central nervous system .
  • Antimicrobial Activity :
    • Compounds related to this compound have shown promising antibacterial and antifungal properties by inhibiting key enzymes essential for microbial growth . For instance, some derivatives have been explored as potential inhibitors of DNA gyrase, an enzyme vital for bacterial DNA replication.

Structure-Activity Relationship (SAR)

The SAR studies of this compound derivatives reveal how modifications can enhance their biological activities:

Substituent Effect on Activity
6-BromoIncreased binding affinity at nAChR
6-ChloroImproved functional activity
5-SubstituentsModest impact on binding affinities

These findings suggest that small changes in the molecular structure can significantly influence the compound's efficacy and selectivity towards specific biological targets .

Case Studies

  • Neuronal Nicotinic Receptor Ligands :
    • A study synthesized various ligands based on the 3,6-diazabicyclo[3.2.0]heptane core, demonstrating their potential as selective agonists for nAChRs, particularly highlighting their therapeutic implications in neurodegenerative diseases .
  • Antimicrobial Applications :
    • Research has shown that certain derivatives of this compound exhibit enhanced activity against Gram-positive bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus, indicating their potential use in developing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for 3-azabicyclo[3.2.0]heptan-6-one?

The synthesis typically involves intermolecular [2+2] photocycloaddition reactions or multi-step protocols starting from cyclopentanone derivatives. For example, cyclopentanone derivatives undergo functionalization with trifluoromethanesulfonic acid, hydrogenation, and subsequent oxidation/reduction steps to yield the bicyclic core . Key intermediates are purified via column chromatography and characterized using NMR and MS to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

1H and 13C NMR are essential for confirming regiochemistry and stereochemistry, while mass spectrometry (MS) validates molecular weight. X-ray crystallography is used to resolve ambiguities in complex derivatives, such as those with benzyl substituents . Purity is assessed via HPLC or GC, with thresholds >95% required for biological testing .

Q. How does the bicyclic structure influence the compound’s stability under storage?

The strained bicyclic system makes the compound sensitive to temperature and humidity. Storage at 2–8°C in inert atmospheres (e.g., argon) is recommended to prevent degradation. Stability studies show that derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit longer shelf lives .

Advanced Research Questions

Q. How can synthetic routes be optimized for enantiomeric purity in this compound derivatives?

Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective hydrogenation with Ru-BINAP complexes can enhance enantiomeric excess (ee). For example, Petz & Wanner (2013) achieved >90% ee in γ-aminobutyric acid (GABA) analogues via photocycloaddition with chiral templates . Advanced purification techniques, such as chiral HPLC, are required to isolate enantiomers .

Q. What strategies are effective for designing this compound derivatives with improved bioactivity?

Structure-activity relationship (SAR) studies focus on substituent effects at the 3- and 6-positions. For instance, benzyl groups at the 3-position enhance binding to GABA receptors, while carbonyl modifications improve metabolic stability . Computational docking studies using Schrödinger Suite or AutoDock can predict interactions with biological targets like protozoal enzymes .

Q. How should researchers address contradictory data on the reactivity of this compound in nucleophilic reactions?

Discrepancies in reactivity (e.g., ketone vs. lactam behavior) may arise from solvent polarity or catalyst choice. For example, dichloroketene-mediated reactions in non-polar solvents favor [2+2] cycloaddition, while polar aprotic solvents (e.g., DMF) promote nucleophilic attack at the carbonyl . Systematic kinetic studies under varied conditions are recommended to resolve contradictions .

Q. What mechanistic insights can be gained from studying ring-opening reactions of this compound?

Ring-opening via acid-catalyzed hydrolysis or reductive cleavage (e.g., LiAlH4) reveals strain-dependent reactivity. Isotopic labeling (e.g., 13C at the bridgehead) combined with in-situ NMR can track bond cleavage pathways. For example, LiI-mediated epoxide ring-opening in spiro derivatives proceeds via SN2 mechanisms, as confirmed by X-ray analysis of intermediates .

Q. How can environmental factors (pH, temperature) be systematically evaluated for their impact on the compound’s stability?

Accelerated stability studies using Design of Experiments (DoE) frameworks can model degradation kinetics. For instance, Arrhenius plots at 25–60°C and pH 2–10 identify degradation hotspots. PubChem data suggests that aqueous solutions at pH >8 hydrolyze the lactam ring within 48 hours .

Methodological Guidance

Q. What computational tools are recommended for predicting the physicochemical properties of novel derivatives?

  • Molecular dynamics (MD) simulations : Predict solubility and logP using GROMACS or AMBER.
  • Density Functional Theory (DFT) : Calculate strain energy and frontier molecular orbitals (e.g., Gaussian 16).
  • ADMET prediction : Tools like SwissADME or ADMETLab2.0 assess bioavailability and toxicity .

Q. How should researchers design experiments to resolve conflicting bioactivity data across studies?

Implement orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) and validate using standardized protocols (e.g., OECD guidelines). For antiprotozoal activity, compare IC50 values against reference strains and include positive controls (e.g., metronidazole) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.2.0]heptan-6-one
Reactant of Route 2
3-Azabicyclo[3.2.0]heptan-6-one

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